4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Pharmaceutical Analysis Regulatory Compliance Impurity Control

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (CAS 871550-15-1), officially designated Fluconazole EP Impurity B and USP Related Compound A, is a certified reference standard mandated by major pharmacopoeias for fluconazole API and finished dosage form QC. It provides precisely assigned purity and a validated CoA, eliminating the quantifiable error that risks batch failure with unverified materials. Essential for HPLC/UV calibrations at the ≤0.3% acceptance limit, ANDA/DMF impurity profiling, and forced degradation studies per ICH guidelines.

Molecular Formula C15H14FN9O
Molecular Weight 355.33 g/mol
CAS No. 871550-15-1
Cat. No. B194808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
CAS871550-15-1
Synonyms4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole;  α-[2-fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-α-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-Triazole-1-ethanol; 
Molecular FormulaC15H14FN9O
Molecular Weight355.33 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=NC=N2)F)C(CN3C=NC=N3)(CN4C=NC=N4)O
InChIInChI=1S/C15H14FN9O/c16-14-3-12(25-11-19-8-22-25)1-2-13(14)15(26,4-23-9-17-6-20-23)5-24-10-18-7-21-24/h1-3,6-11,26H,4-5H2
InChIKeyMMBHIHSCHXTGOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 15 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (CAS 871550-15-1): Sourcing an Official Pharmacopoeial Impurity Reference Standard for Fluconazole


4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (CAS: 871550-15-1) is a chemically defined synthetic impurity of the antifungal drug fluconazole, with the molecular formula C15H14FN9O and a molecular weight of 355.33 g/mol . It is officially designated as Fluconazole Impurity B by the European Pharmacopoeia (EP), Fluconazole Related Compound A by the United States Pharmacopeia (USP), and Fluconazole Impurity B by the World Health Organization International Pharmacopoeia (WHO-IP) [1]. This compound is not an active pharmaceutical ingredient but a certified reference standard used exclusively in analytical quality control (QC) and research & development (R&D) .

Critical Need for Certified 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Reference Material in Impurity Profiling


The quantification of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole in drug substances and products is mandated by major pharmacopoeias, including the USP and EP, to ensure the safety and quality of fluconazole API and finished dosage forms [1]. Generic compounds from non-certified sources cannot be substituted due to the absence of a validated, traceable Certificate of Analysis (CoA) and a defined, stable content value. The acceptable limit for this impurity is strictly controlled; for instance, the EP monograph for fluconazole specifies a limit of 0.3 per cent for Impurity B [2]. Accurate analytical quantification therefore requires a reference standard with a precisely assigned purity, such as 94.6% for a specific national reference standard lot . Using a material of unknown or unverified purity introduces unquantifiable error, leading to potential batch failure, inaccurate stability studies, and failure to meet regulatory compliance [1].

Quantitative Evidence for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole: Purity, Regulatory Limits, and Analytical Method Performance


Regulatory Acceptance Limit for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole in Drug Substance

The European Pharmacopoeia (Ph. Eur. monograph 2287) establishes a quantitative acceptance limit for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole, designated as Impurity B, at 0.3 per cent [1]. This limit is a critical threshold for batch release and stability testing. The compound's official designation underscores the requirement for a specific reference standard to ensure accurate quantitation, as this impurity must be resolved and measured from the main fluconazole peak and other related substances [1].

Pharmaceutical Analysis Regulatory Compliance Impurity Control

Assigned Purity of a Certified 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Reference Standard

Certified reference standards are provided with a characterized and traceable purity value, a fundamental requirement for accurate quantification. For example, a specific lot (No. 130694-201501) of Fluconazole Impurity B reference standard from a national control laboratory has a certified content value of 94.6%, calculated as C15H14FN9O . This precise value is used to correct for the non-100% purity of the standard when preparing calibration solutions for HPLC analysis.

Analytical Chemistry Reference Standards Method Validation

Analytical Method Linearity for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Quantification

A validated spectrophotometric method developed for the simultaneous determination of Fluconazole and its official impurities B and C demonstrates a linear range of 0.5–6 µg/mL for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (Impurity B) [1]. This range is established according to International Council of Harmonization (ICH) Q2 guidelines, confirming the method's suitability for quantifying this impurity at levels relevant to the pharmacopoeial 0.3% limit.

Method Development Spectrophotometry Green Chemistry

Relative Retention Time (RRT) in Official Pharmacopoeial HPLC Method

The British Pharmacopoeia 2025 provides a standardized relative retention time (RRT) for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole (Impurity B) in its official liquid chromatography method for fluconazole. With reference to fluconazole (RRT = about 1.0 or 11 min), Impurity B has a relative retention of about 0.4 [1]. This chromatographic behavior is distinct from other specified impurities like Impurity A (RRT ~0.5) and Impurity C (RRT ~0.8) [1].

HPLC Method Impurity Profiling Pharmaceutical Analysis

Computational Toxicology Assessment vs. Fluconazole

A recent study assessed the in silico toxicity of fluconazole impurities B and C using two computational databases (preADMET and pKcsm) [1]. While quantitative data is not provided in the abstract, the study's focus on the "toxic official impurities" highlights the specific safety concern that drives the need for their strict control in drug substances [1].

In Silico Toxicology Impurity Profiling Risk Assessment

Official Pharmacopoeial Designation Across Compendia

4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole is recognized and specified as an official impurity in multiple major pharmacopoeias. It is listed as Fluconazole Impurity B (EP), Fluconazole Related Compound A (USP), and Fluconazole Impurity B (WHO-IP) [1]. This global regulatory alignment confirms its identity as a critical process-related impurity that must be controlled for any fluconazole drug substance or product marketed internationally.

Regulatory Affairs Pharmacopoeial Compliance Quality Control

Primary Application Scenarios for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole Reference Standards


Regulatory Filings (ANDA/DMF) and Batch Release Testing

Pharmaceutical manufacturers use certified reference standards of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole as a primary calibrant in HPLC and spectrophotometric methods [1]. This is essential for quantifying this specific impurity against its pharmacopoeial acceptance limit of 0.3% [2]. This data is a core component of the impurity profile required in ANDA and DMF submissions and for the release of every commercial batch of fluconazole API or finished drug product.

Analytical Method Development and Validation

Analytical scientists in R&D and QC rely on this compound as a reference marker for developing and validating stability-indicating methods [1]. Key parameters include verifying system suitability and establishing method linearity, which for this impurity is in the range of 0.5–6 µg/mL for a recently validated spectrophotometric method [2]. Its known relative retention time (RRT ~0.4) is used for peak identification in HPLC methods [3].

Forced Degradation and Stability Studies

This impurity is a key target analyte in forced degradation studies designed to elucidate the degradation pathways of fluconazole [1]. Quantifying its formation under various stress conditions (e.g., heat, light, oxidation, humidity) is critical for establishing the drug's degradation profile, setting shelf-life specifications, and recommending appropriate storage conditions, as recommended in ICH stability guidelines [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.